

An In-Depth Technical Guide to the Thermodynamic Properties of CFC-115

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloropentafluoroethane*

Cat. No.: *B1202741*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluoroethane, commonly known as CFC-115 or R-115, is a chlorofluorocarbon (CFC) that historically found use as a refrigerant.^[1] Due to its significant ozone depletion potential and high global warming potential, its production and consumption have been phased out under the Montreal Protocol.^{[1][2]} Despite its discontinued use, a thorough understanding of its thermodynamic properties remains crucial for assessing its environmental impact, managing existing stocks, and for academic and research purposes in the fields of thermodynamics and fluid properties. This technical guide provides a comprehensive overview of the core thermodynamic properties of CFC-115, details the experimental methodologies used for their determination, and presents the data in a clear and accessible format.

Core Thermodynamic Properties of CFC-115

The following tables summarize the key thermodynamic and physical properties of CFC-115, compiled from various scientific sources.

Table 1: General and Physical Properties of CFC-115

Property	Value	Source(s)
Chemical Formula	<chem>C2ClF5</chem>	[3]
Molar Mass	154.466 g/mol	[4]
Boiling Point (at 1 atm)	-39.1 °C (-38.4 °F; 234.1 K)	[1]
Melting Point	-99.4 °C (-146.9 °F; 173.8 K)	[4]
Liquid Density (at boiling point)	1546.641 kg/m ³	[4]
Gas Density (at boiling point, 1 atm)	8.404 kg/m ³	[4]
Vapor Density (relative to air)	5.55	[5]

Table 2: Critical Point and Vapor Pressure Data for CFC-115

Property	Value	Source(s)
Critical Temperature	80.00 °C (176.0 °F; 353.15 K)	[3][4]
Critical Pressure	3.157 MPa (31.57 bar; 457.9 psi)	[4]
Critical Density	612.96 kg/m ³	[4]
Vapor Pressure (at 21.1 °C / 70 °F)	0.800 MPa (7.9 atm)	[5][6]

Table 3: Environmental Properties of CFC-115

Property	Value	Source(s)
Ozone Depletion Potential (ODP)	0.400	[3]
Global Warming Potential (GWP, 100-year)	10300	[3]
Atmospheric Lifetime	1700 years	[3]

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of refrigerants like CFC-115 involves a range of precise experimental techniques. While specific, detailed protocols for every cited value for CFC-115 are not readily available in the public domain, this section outlines the general and widely accepted methodologies employed for such measurements.

Vapor Pressure Measurement

The vapor pressure of a substance at a given temperature is a fundamental thermodynamic property. Two common methods for its determination are the static method and the dynamic (or ebulliometric) method.

- **Static Method:** A sample of the substance is placed in a thermostatically controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer. This method is suitable for a wide range of pressures.
- **Ebulliometric (Dynamic) Method:** This technique involves measuring the boiling temperature of the liquid at a controlled pressure. An ebulliometer is used to maintain a constant pressure over the liquid, and the temperature at which the liquid boils is precisely measured. By varying the pressure, the vapor pressure curve can be determined.

Density Measurement

The density of a fluid is its mass per unit volume. For liquids and gases, this property is highly dependent on temperature and pressure.

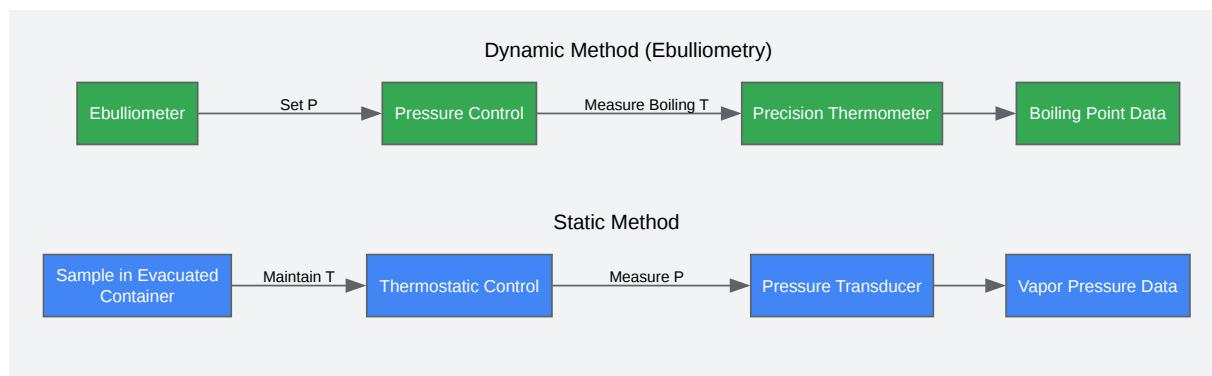
- **Pycnometry:** A pycnometer is a flask with a precisely known volume. The density of a liquid can be determined by weighing the pycnometer empty, then filled with the liquid, and finally filled with a reference substance of known density (like water). Gas pycnometry, often using helium, is employed to determine the skeletal density of solids and powders by measuring the displaced volume of gas.[\[1\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Vibrating Tube Densitometer:** This instrument measures the density of a fluid by passing it through a U-shaped tube that is electronically vibrated. The density of the fluid affects the

resonant frequency of the tube's vibration, which can be measured with high precision.[1]

Enthalpy of Vaporization Measurement

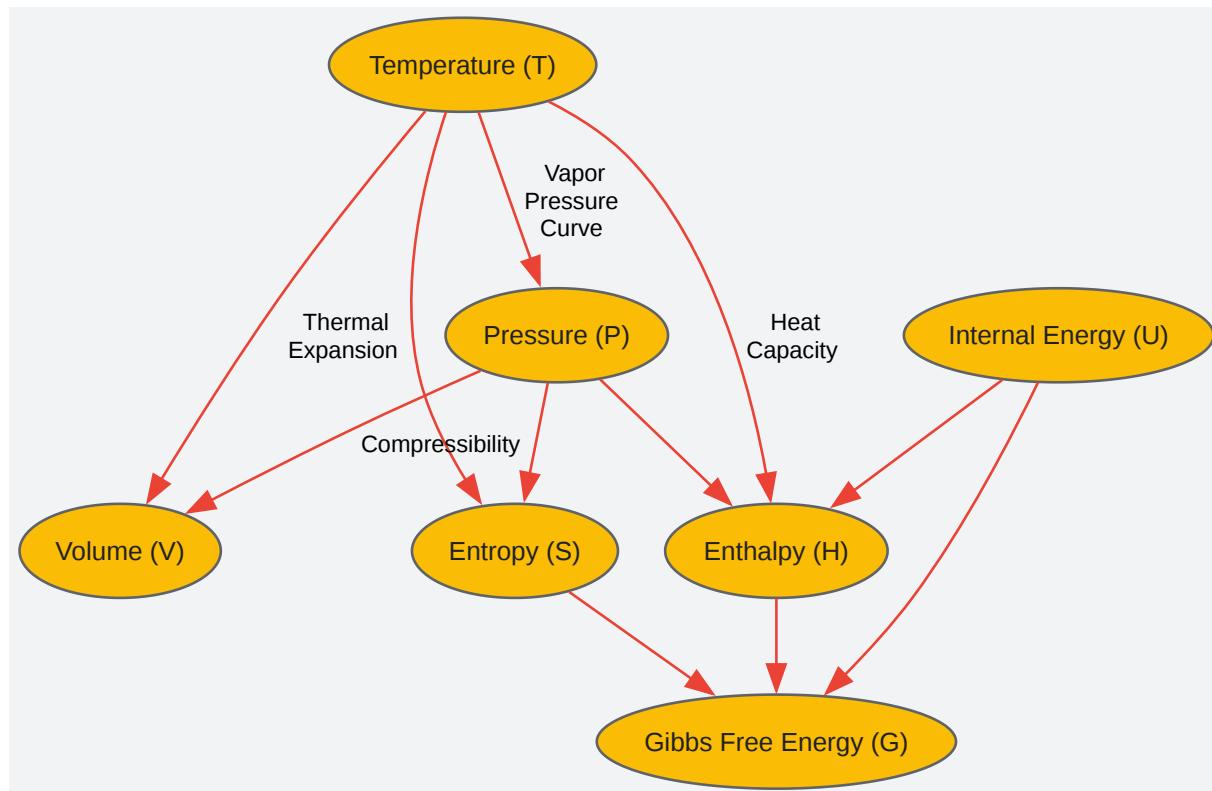
The enthalpy of vaporization (or latent heat of vaporization) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

- Calorimetry: This is the most direct method for measuring enthalpy changes.
 - Adiabatic Calorimetry: In an adiabatic calorimeter, the sample is heated electrically, and the energy required to vaporize a known mass of the substance is measured while ensuring no heat is exchanged with the surroundings.
 - Differential Scanning Calorimetry (DSC): A small sample of the liquid is heated in a pan, and the heat flow into the sample is measured relative to an empty reference pan. As the substance vaporizes, the instrument measures the energy absorbed, from which the enthalpy of vaporization can be calculated.[10]


Critical Point Determination

The critical point is the temperature and pressure at which the liquid and gas phases of a substance become indistinguishable.

- Sealed Tube Method: A small amount of the liquid is sealed in a transparent, high-strength tube. The tube is then slowly heated. As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases will broaden and eventually disappear. The temperature and pressure at which this occurs are the critical temperature and critical pressure.


Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of thermodynamic properties.

[Click to download full resolution via product page](#)

Workflow for Vapor Pressure Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. ised-isde.canada.ca [ised-isde.canada.ca]
- 4. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloropentafluoroethane | CIC2F5 | CID 6430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. srd.nist.gov [srd.nist.gov]
- 10. Procedure for Critical Experiment [lib.ncsu.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermodynamic Properties of CFC-115]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202741#thermodynamic-properties-of-cfc-115\]](https://www.benchchem.com/product/b1202741#thermodynamic-properties-of-cfc-115)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com